molecular formula C19H21ClN2O B4892112 (3-CHLOROPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE

(3-CHLOROPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE

Cat. No.: B4892112
M. Wt: 328.8 g/mol
InChI Key: LFVCOAPXGLFNAX-UHFFFAOYSA-N
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Description

(3-CHLOROPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE is a chemical compound that belongs to the class of phenylpiperazine derivatives. These compounds are known for their diverse pharmacological activities and have been studied extensively for their potential therapeutic applications. The compound’s structure includes a 3-chlorophenyl group and a 4-phenethylpiperazine moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-CHLOROPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Intermediate: The synthesis begins with the reaction of 3-chlorobenzoyl chloride with phenethylamine to form an intermediate compound.

    Cyclization: The intermediate is then subjected to cyclization with piperazine under reflux conditions to form the desired product.

The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-CHLOROPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(3-CHLOROPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of (3-CHLOROPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets in the body. The compound is known to bind to dopamine transporters, inhibiting the reuptake of dopamine and thereby increasing its levels in the synaptic cleft. This action is similar to that of other phenylpiperazine derivatives, which are known to affect neurotransmitter systems .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine: This compound is structurally similar and also acts on dopamine transporters.

    1-(4-Bromophenyl)piperazine: Another phenylpiperazine derivative with similar pharmacological properties.

    1-(3-Chloro-4-fluorophenyl)piperazine: A compound with similar chemical structure and biological activity.

Uniqueness

(3-CHLOROPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE is unique due to its specific substitution pattern and the presence of both a 3-chlorophenyl group and a 4-phenethylpiperazine moiety. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

(3-chlorophenyl)-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c20-18-8-4-7-17(15-18)19(23)22-13-11-21(12-14-22)10-9-16-5-2-1-3-6-16/h1-8,15H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVCOAPXGLFNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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